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Abstract

This technical guide provides a comprehensive overview of the standard enthalpy of formation
for acetone enol (prop-1-en-2-ol), a key tautomer of acetone. Due to its transient nature, direct
calorimetric determination of its heat of formation is not feasible. Consequently, its
thermochemical properties are primarily established through a combination of experimental
measurements on related species and high-level theoretical computations, which are
integrated into a self-consistent thermochemical network. This document summarizes the most
reliable quantitative data available, outlines the advanced methodologies used for its
determination, and illustrates the fundamental keto-enol tautomerism.

Quantitative Data: Standard Enthalpy of Formation

The most accurate and reliable thermochemical data for acetone enol are provided by the
Active Thermochemical Tables (ATcT).[1][2] These values are derived from a comprehensive
analysis of a vast network of experimental and theoretical data. Acetone enol exists as two
distinct conformers, syn and anti, depending on the orientation of the hydroxyl group.

The standard gas-phase enthalpy of formation (AfH°) for both conformers at 298.15 K is
presented below. For context, the corresponding value for the more stable keto form (acetone)
is also included.
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. Conformer Formula Formation Uncertainty

Species

(AfH°gas,

298.15 K)
Acetone Enol syn CHsC(OH)CH: -163.5 kJ/mol + 0.9 kd/mol
Acetone Enol anti CH3C(OH)CH:2 -159.3 kJ/mol + 0.9 kd/mol
Acetone (Keto) N/A (CH3)2CO -217.5 kd/mol + 0.4 kJ/mol

Data sourced from Argonne National Laboratory's Active Thermochemical Tables (ATcT). The
uncertainties represent 95% confidence limits.

Methodologies for Determination

The enthalpy of formation of a transient species like acetone enol cannot be determined by
traditional experimental methods such as combustion calorimetry, which are suitable for stable
compounds.[3][4] Instead, its value is derived from a combination of sophisticated experimental
techniques and computational chemistry, with the Active Thermochemical Tables (ATcT)
methodology providing the benchmark values.

The Active Thermochemical Tables (ATcT) Protocol

The ATcT approach is a paradigm shift from traditional sequential thermochemistry.[1][2][5] It
determines the thermochemistry of chemical species by constructing and solving a large
Thermochemical Network (TN).

Core Principles:

o Network Construction: The TN incorporates all available high-quality experimental and
theoretical data relevant to the species of interest. This includes reaction enthalpies,
ionization energies from photoionization spectroscopy, bond dissociation energies, and gas-
phase acidities.[5][6]

o Data Evaluation: Each piece of data is critically evaluated, assigned a well-defined
uncertainty, and re-interpreted if necessary.
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 Statistical Solution: The TN is treated as a large system of equations. A weighted least-
squares analysis is performed to find the optimal solution that is simultaneously consistent
with all the data in the network. This process identifies and resolves conflicts between
different data sources.[7][8]

e Provenance and Correlation: The final thermochemical values for a species like acetone enol
come with a detailed provenance, indicating which experimental and theoretical
determinations were most influential. It also quantifies the correlation with the
thermochemistry of other species in the network.

The ATcT workflow is a computational protocol that leverages a vast database of chemical
knowledge to produce highly accurate and reliable thermochemical data for species that are
difficult or impossible to measure directly.

Contributing Experimental Techniques

While no single experiment directly yields the standard enthalpy of formation of acetone enol,
several techniques provide crucial data points that are incorporated into the Thermochemical
Network. For unstable enols and other transient species, gas-phase methods are paramount.

Key Experimental Methods:

o Photoionization Mass Spectrometry (PIMS): This technique is used to determine the
ionization energies of molecules and the appearance energies of fragment ions. By creating
the enol in situ (e.g., through pyrolysis of a precursor) and ionizing it, its adiabatic ionization
energy can be measured. This value, combined with the known heat of formation of the
resulting cation and the precursor, allows for the calculation of the neutral enol's enthalpy of
formation through a thermochemical cycle.[6][9]

o Tandem Mass Spectrometry: Techniques like Neutralization-Reionization Mass Spectrometry
(NRMS) can be used to generate and characterize transient neutral species in the gas
phase. While challenging, these methods can provide valuable structural and energetic
information.

o Crossed Molecular Beam (CMB) Experiments: These experiments allow the study of reaction
dynamics under single-collision conditions and can be used to identify transient products and
intermediates, providing insights into reaction pathways that form or consume enols.[10]
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Computational Chemistry Protocols

High-level ab initio quantum chemical calculations are essential for providing theoretical data to
the Thermochemical Network, especially for species where experimental data is sparse.

Typical Computational Workflow:

o Geometry Optimization: The molecular geometry of the acetone enol conformers is
optimized using a high-level theoretical method (e.g., Coupled Cluster with single, double,
and perturbative triple excitations, CCSD(T)).

 Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the
same level of theory to confirm the optimized structure is a true minimum on the potential
energy surface and to compute the zero-point vibrational energy (ZPVE).[11]

o High-Accuracy Energy Calculation: Single-point energy calculations are performed using
very large basis sets (e.g., extrapolating to the complete basis set limit) and include
corrections for core-valence electron correlation, relativistic effects, and other smaller
contributions.[12][13]

» Enthalpy of Formation Calculation: The calculated total atomization energy is combined with
the well-known experimental enthalpies of formation of the constituent atoms in their
standard states to yield a theoretical gas-phase enthalpy of formation at O K. This is then
corrected to 298.15 K using calculated thermal contributions.[11][12]

Visualization of Tautomerism

The central chemical relationship involving acetone enol is its equilibrium with the more stable
keto form, acetone. This keto-enol tautomerization is a fundamental concept in organic
chemistry.

Caption: Keto-enol tautomerism of acetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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